3'-N-Debenzoyl-2'-deoxytaxol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

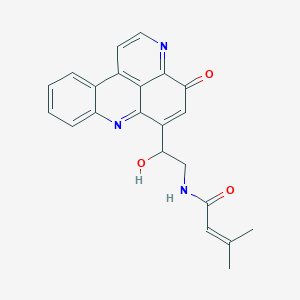

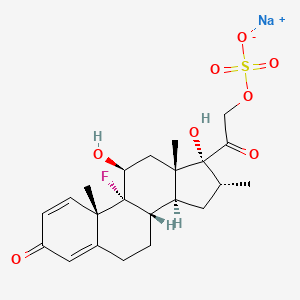

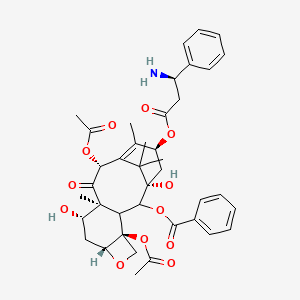

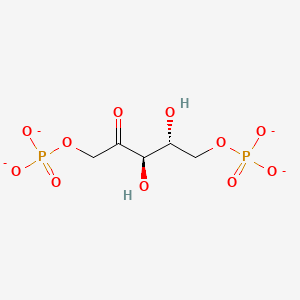

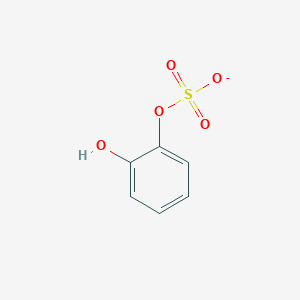

3'-N-debenzoyl-2'-deoxytaxol is a taxane diterpenoid that is 3'-N-debenzoyltaxol which is lacking the 2-hydroxy group. It has a role as a metabolite. It is an acetate ester, a primary amino compound, a taxane diterpenoid and a tetracyclic diterpenoid. It derives from a 3'-N-debenzoyltaxol. It is a conjugate base of a 3'-N-debenzoyl-2'-deoxytaxol(1+).

Wissenschaftliche Forschungsanwendungen

Biosynthetic Pathway in Taxol Production

3'-N-Debenzoyl-2'-deoxytaxol plays a pivotal role in the biosynthesis of the anticancer drug Taxol. A study by Walker et al. (2002) highlighted its involvement in the final acylation step of Taxol biosynthesis. Specifically, the enzyme N-benzoyltransferase was identified for its role in coupling N-debenzoyl-(3′RS)-2′-deoxytaxol with benzoyl-CoA to form 2′-deoxytaxol, a key intermediate in Taxol production (Walker, Long, & Croteau, 2002).

Enzymatic Specificity in Taxol Biosynthesis

In a subsequent study by Long et al. (2008), the specificity of the N-benzoyl transferase, responsible for converting N-debenzoyl-2'-deoxytaxol to Taxol, was investigated. This study emphasized the enzyme's preference for N-debenzoyltaxol over N-debenzoyl-2'-deoxytaxol as the taxoid co-substrate in the benzoyl transfer reaction, shedding light on the sequence of reactions in Taxol biosynthesis (Long, Lagisetti, Coates, & Croteau, 2008).

Role in Side Chain Transferase of Taxol Biosynthesis

Another study by Walker et al. (2002) identified a cDNA clone encoding a taxoid C-13 O-phenylpropanoyltransferase, which catalyzes the selective 13-O-acylation of baccatin III with β-phenylalanoyl CoA to form N-debenzoyl-2′-deoxytaxol. This research provided insight into the enzymatic steps involved in attaching the crucial side chain to the Taxol molecule (Walker, Fujisaki, Long, & Croteau, 2002).

Taxol Biosynthesis and C13-Side Chain Hydroxylation

In a 2005 study, Long and Croteau explored the C13-side chain 2'-hydroxylation involved in Taxol biosynthesis. This study provided a better understanding of the enzymatic pathways leading to Taxol and related N-substituted taxoids, particularly focusing on the steps involving N-debenzoyl-2'-deoxytaxol (Long & Croteau, 2005).

Comparative Metabolomic Analyses in Taxaceae Trees

A 2021 study by Yu et al. conducted comparative metabolomic analyses in Taxaceae trees, focusing on the differential accumulation of taxoids including 3'-N-debenzoyltaxol and 3'-N-debenzoyl-2’-deoxytaxol. This research contributes to the understanding of taxol biosynthesis and the comprehensive resource utilization of the Taxaceae trees (Yu et al., 2021).

Dissecting Paclitaxel-Microtubule Association

In 2013, Sharma et al. conducted a study on the association between paclitaxel (PTX) and microtubules, evaluating derivatives like 2'-deoxy-PTX and N-debenzoyl-2'-deoxy-PTX. The study's findings on the 2'-OH group's role in PTX's interaction with microtubules provide insights into the molecular dynamics of PTX and its derivatives, including 3'-N-Debenzoyl-2'-deoxytaxol (Sharma et al., 2013).

Eigenschaften

Produktname |

3'-N-Debenzoyl-2'-deoxytaxol |

|---|---|

Molekularformel |

C40H47NO12 |

Molekulargewicht |

733.8 g/mol |

IUPAC-Name |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(3R)-3-amino-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C40H47NO12/c1-21-27(51-30(45)17-26(41)24-13-9-7-10-14-24)19-40(48)35(52-36(47)25-15-11-8-12-16-25)33-38(6,28(44)18-29-39(33,20-49-29)53-23(3)43)34(46)32(50-22(2)42)31(21)37(40,4)5/h7-16,26-29,32-33,35,44,48H,17-20,41H2,1-6H3/t26-,27+,28+,29-,32-,33?,35+,38-,39+,40-/m1/s1 |

InChI-Schlüssel |

YNAFMBLTFSPCAE-ZPROQBANSA-N |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C[C@H](C5=CC=CC=C5)N)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)CC(C5=CC=CC=C5)N)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)

![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)